Potency Divergence at 5-HT2C Receptor Across Chloro Positional Isomers
In a systematic SAR investigation of halogen-substituted spiro[chromene-2,4′-piperidine] derivatives at the 5-HT2C receptor, the 6-chloro analog (compound 7) exhibited an EC₅₀ of 2154 nM and Emax of 36.3%, representing dramatically weaker partial agonism compared to all other monochloro positional isomers. The 5-chloro analog (compound 6) achieved EC₅₀ = 31.0 nM (Emax = 81.9%), the 7-chloro analog (compound 8) achieved EC₅₀ = 121.5 nM (Emax = 71.1%), and the 8-chloro analog (compound 9) achieved EC₅₀ = 149.9 nM (Emax = 75.7%) [1]. The 6-chloro substitution therefore confers a 69-fold potency reduction versus 5-chloro and an 18-fold reduction versus 7-chloro. Furthermore, the 6-chloro analog showed negligible functional efficacy (Emax = 36.3%) compared to 5-chloro (81.9%) and 7-chloro (71.1%), indicating that the 6-position chlorine impedes both receptor binding and activation [1]. All measurements were conducted in a FLIPR calcium flux assay using Flp-In T-Rex293 cells stably expressing human 5-HT2C receptors, with serotonin as the reference full agonist (Emax normalized to 100%), n = 3 [1].
| Evidence Dimension | 5-HT2C receptor agonism potency (EC₅₀) and efficacy (Emax) |
|---|---|
| Target Compound Data | 6-Cl (compound 7): EC₅₀ = 2154 nM, Emax = 36.3% |
| Comparator Or Baseline | 5-Cl (compound 6): EC₅₀ = 31.0 nM, Emax = 81.9%; 7-Cl (compound 8): EC₅₀ = 121.5 nM, Emax = 71.1%; 8-Cl (compound 9): EC₅₀ = 149.9 nM, Emax = 75.7%; 5-HT (serotonin): EC₅₀ = 0.12 nM, Emax = 100% |
| Quantified Difference | 6-Cl is 69.5-fold less potent than 5-Cl; 17.7-fold less potent than 7-Cl; 14.4-fold less potent than 8-Cl; Emax of 6-Cl is 44.6 percentage points lower than 5-Cl |
| Conditions | FLIPR calcium flux assay; Flp-In T-Rex293 cells stably expressing human 5-HT2CR; n = 3; EC₅₀ and Emax values reported as means ± SD |
Why This Matters
For medicinal chemistry teams pursuing 5-HT2CR agonists, procuring the 6-chloro spirochromanone rather than the 7-chloro or 5-chloro isomer would introduce a compound with ~18–69-fold lower potency, potentially causing false-negative screening results or derailing lead optimization; conversely, the 6-chloro analog may serve as a valuable negative-control tool compound precisely because of its uniquely poor activity at this target.
- [1] Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Med. Chem. Lett. 2023, 15 (1), 99–106. Table 2; pp. 104–105. DOI: 10.1021/acsmedchemlett.3c00454. View Source
